Tfpam-3
Overview
Description
“N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide” is a chemical compound with the molecular formula C17H15N5O3F4 and a molecular weight of 371.25 . It is a main product of BOC Sciences .
Synthesis Analysis
The synthesis of a bioorthogonal-responsive low molecular weight diphenylalanine (PhePhe)-based hydrogel that is capped with a 4-azido-2,3,5,6-tetrafluorobenzyl carbamate self-immolative linker is reported . The hydrogelator (AzF4-PhePhe) generates a stable hydrogel at 0.1 wt%, and rapidly reacts with the bioorthogonal reagent trans-cyclooctene (TCO), inducing a gel-to-solution transition .Molecular Structure Analysis
The molecular structure of this compound includes a 4-azido-2,3,5,6-tetrafluorobenzyl group and a 3-maleimidopropionamide group . The InChI key is HINBXEWKHNWURU-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) is a click chemistry reagent containing an azide group . It can be used as versatile photoaffinity labeling agents to probe biological receptors .Scientific Research Applications
Polymer Chemistry
N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide is used in polymer chemistry for postpolymerization modifications. Its susceptibility to para-fluoro substitution with thiols makes it a versatile precursor for modifications. It is effective in quantitative azide–para-fluoro substitution and is thermally stable below 100 °C, facilitating further modifications (Noy, Li, Smolan, & Roth, 2019).
Synthetic and Structural Studies
This compound is instrumental in the synthesis of various imidazole systems and is useful in creating a range of substituted imidazolium salts. Its ability to undergo nucleophilic aromatic substitution is significant in producing compounds with diverse functional groups (Lampl et al., 2019).
Antibody Conjugation
In the field of bioconjugate chemistry, N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide is used for amine-to-thiol coupling in the preparation of antibody-drug conjugates (ADCs). This compound provides a more stable alternative to maleimide-based conjugates, especially in human blood plasma, enhancing the therapeutic efficacy (Kolodych et al., 2015).
Biosensor Development
This compound is used in constructing biosensors for applications like β-lactam antibiotic detection. Its role in attaching photosensitive aryl azide motifs to biosensor surfaces is crucial for effective detection methods (Hammaecher et al., 2013).
Radiochemical Synthesis
In radiochemistry, it's used for the synthesis of radiolabeling groups, such as in the preparation of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, a prosthetic group for labeling peptides and proteins with free sulfhydryl groups. This application is significant for advanced imaging techniques (Kiesewetter, Jacobson, Lang, & Chen, 2011).
Protein Structure Probing
It is used to probe the structure of protein subunits, like in the study of the Escherichia coli ATP synthase. The compound aids in identifying interactions and orientations of different protein subunits, contributing to the understanding of complex protein structures (Vik & Ishmukhametov, 2005).
Properties
IUPAC Name |
N-[(4-azido-2,3,5,6-tetrafluorophenyl)methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O3/c15-10-6(11(16)13(18)14(12(10)17)21-22-19)5-20-7(24)3-4-23-8(25)1-2-9(23)26/h1-2H,3-5H2,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHQICZOPOYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161040 | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139428-48-1 | |
Record name | N-[(4-Azido-2,3,5,6-tetrafluorophenyl)methyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139428-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139428481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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